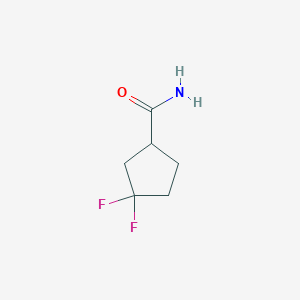

3,3-Difluorocyclopentanecarboxamide

Description

Significance of Fluorine in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules has a profound impact on their properties, a strategy widely employed in drug discovery and materials science. tandfonline.com Fluorine is the most electronegative element, and its presence can alter a molecule's metabolic stability, binding affinity to biological targets, and physicochemical properties such as acidity (pKa) and lipophilicity. tandfonline.comacs.orgvictoria.ac.nz The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life. acs.org Furthermore, the carbon-fluorine bond can participate in favorable interactions with protein targets, enhancing the potency of a drug candidate. tandfonline.comacs.org The unique properties of fluorine, including its small size, also allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, but with significantly different electronic properties. acs.org The use of the fluorine isotope ¹⁸F is also crucial in the development of positron emission tomography (PET) imaging agents for diagnostic purposes. victoria.ac.nzchemxyne.com

Role of Carboxamide Motifs in Chemical Biology and Drug Discovery

The carboxamide functional group is a ubiquitous feature in a vast number of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. jocpr.comresearchgate.net This group is a key structural component of peptides and proteins, where it forms the backbone of these essential biomolecules. jocpr.com In medicinal chemistry, the carboxamide moiety is considered a "privileged structure" because of its ability to form stable hydrogen bonds with biological receptors, contributing significantly to binding affinity and selectivity. nih.gov Carboxamides are generally stable to metabolic degradation and can improve the pharmacokinetic profile of a drug molecule. jocpr.com Their versatility as a synthetic handle also makes them a valuable component in the construction of complex molecular architectures. jocpr.com Many approved drugs contain a carboxamide group, highlighting its importance in the development of new therapeutic agents. researchgate.net

Overview of Cyclopentane (B165970) Scaffolds in Molecular Design

The cyclopentane ring is a fundamental carbocyclic scaffold frequently found in natural products and medicinally relevant molecules. researchgate.net It serves as a versatile core structure in drug discovery programs due to its unique conformational properties. researchgate.net The cyclopentane scaffold offers a balance between rigidity and flexibility, which can be fine-tuned through substitution to present functional groups in specific spatial orientations for optimal interaction with biological targets. digitellinc.comnih.gov While sometimes considered less "privileged" than other ring systems, the cyclopentane motif has been successfully incorporated into several marketed drugs, demonstrating its value in biomedical research. researchgate.net The development of synthetic methods for the stereocontrolled construction of highly substituted cyclopentanes is an active area of research, as it provides access to novel chemical space for drug discovery. researchgate.netnih.gov

Academic Research Landscape of 3,3-Difluorocyclopentanecarboxamide and Related Structures

Direct academic research on this compound is limited. However, the broader landscape of related fluorinated and cyclopentyl-containing carboxamides provides a strong rationale for its investigation. Research on analogous compounds, such as N-(2-fluorophenyl)cyclopentanecarboxamide and N-(4-fluorophenyl)cyclopentanecarboxamide, indicates an interest in the combination of these structural motifs. ontosight.aichemeo.comchemspider.com Studies on the synthesis of gem-difluorinated cycloalkanes, like 3,3-difluorocyclobutane carboxylic acid, highlight the synthetic challenges and the utility of such building blocks. researchgate.net The incorporation of fluoroalkyl moieties into organic molecules is a significant area of research due to the potential to enhance pharmacokinetic properties. beilstein-journals.org The academic landscape suggests that while this compound itself is an underexplored area, the foundational chemistry and the interest in its constituent parts are well-established.

Research Aims and Scope for this compound

The primary research aims for this compound would logically focus on several key areas. A crucial first step would be the development of efficient and stereoselective synthetic routes to the molecule and its derivatives. This would enable a systematic investigation of its physicochemical and biological properties. A major research goal would be to understand how the gem-difluoro group on the cyclopentane ring influences the molecule's conformation, lipophilicity, and metabolic stability compared to its non-fluorinated counterpart. Furthermore, exploring the derivatization of the carboxamide group would allow for the creation of a library of compounds for screening in various biological assays. The scope of such research would likely be in the context of medicinal chemistry, aiming to discover new therapeutic agents with improved drug-like properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorocyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXXDPVAMNAKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Difluorocyclopentanecarboxamide and Its Derivatives

Retrosynthetic Analysis of the 3,3-Difluorocyclopentanecarboxamide Scaffold

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The most straightforward disconnection is at the amide bond, leading back to 3,3-difluorocyclopentanecarboxylic acid or a derivative thereof, and ammonia (B1221849). The carboxylic acid itself can be envisioned as arising from the oxidation of a corresponding alcohol or aldehyde, or the hydrolysis of a nitrile.

The key challenge lies in the formation of the 3,3-difluorocyclopentane core. Two main retrosynthetic approaches can be considered:

Approach A: Fluorination of a pre-existing cyclopentane (B165970) ring. In this approach, a readily available cyclopentane derivative, such as cyclopentanone (B42830) or a cyclopentyl ketone, is subjected to a difluorination reaction to install the gem-difluoro group. This is often a more convergent approach.

Approach B: Cyclization of a difluorinated acyclic precursor. This strategy involves the synthesis of an open-chain molecule already containing the difluoromethylene unit, which is then cyclized to form the five-membered ring.

These two main strategies will be explored in detail in the following sections.

Approaches to Difluorination of Cyclopentane Systems

The direct difluorination of a cyclopentane ring is a common and effective method for the synthesis of 3,3-difluorocyclopentane derivatives. The choice of fluorinating agent and reaction conditions is critical and depends on the nature of the substrate.

Electrophilic Fluorination Strategies

Electrophilic fluorination typically involves the reaction of an enolate or enol ether with an electrophilic fluorine source ("F+"). While effective for monofluorination, achieving gem-difluorination can be challenging and may require a two-step process. The first fluorination furnishes an α-fluoroketone, which can then be deprotonated to form a new enolate and subsequently fluorinated a second time. A common electrophilic fluorinating agent is N-Fluorobenzenesulfonimide (NFSI).

Table 1: Example of Electrophilic Fluorination

| Substrate | Reagent | Product | Yield (%) |

| Cyclopentanone | 1. LDA, THF, -78 °C; 2. NFSI | 2-Fluorocyclopentanone | 75 |

| 2-Fluorocyclopentanone | 1. LDA, THF, -78 °C; 2. NFSI | 2,2-Difluorocyclopentanone | 68 |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a widely used method for the synthesis of gem-difluoro compounds, particularly from ketones. This approach typically involves the use of a nucleophilic fluorine source to replace the oxygen atoms of a carbonyl group. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxofluor. Another powerful reagent is sulfur tetrafluoride (SF4).

These reagents react with ketones to form a difluorinated product directly. The reaction proceeds through a thionium (B1214772) ion intermediate, which is then attacked by fluoride (B91410) ions.

Table 2: Nucleophilic Deoxyfluorination of Cyclopentanones

| Substrate | Reagent | Product | Yield (%) |

| Cyclopentanone | DAST, CH2Cl2, rt | 1,1-Difluorocyclopentane | 85 |

| 3-Methoxycyclopentanone | Deoxofluor, HF-pyridine, CH2Cl2 | 3,3-Difluoro-1-methoxycyclopentane | 70 |

Radical Fluorination Pathways

Radical fluorination pathways are less common for the synthesis of gem-difluoroalkanes but can be employed under specific conditions. These reactions often involve the generation of a radical at the target carbon, followed by trapping with a fluorine source. For example, a Barton-McCombie type deoxygenation of a xanthate derived from a fluorinated alcohol could be envisioned, but this is a more complex and less direct route.

Cyclopentane Ring Formation Strategies for Difluorinated Precursors

An alternative to the direct fluorination of a cyclopentane ring is the construction of the ring from an acyclic precursor that already contains the difluoro moiety. This approach can be advantageous if the required difluorinated building blocks are readily available.

Cyclization Reactions for Five-Membered Ring Construction

Various cyclization reactions can be employed to form a five-membered ring. The choice of reaction depends on the functional groups present in the acyclic precursor. Some common strategies include:

Dieckmann Condensation: An intramolecular condensation of a diester to form a β-keto ester. For the synthesis of a 3,3-difluorocyclopentane derivative, a difluorinated diester would be required.

Radical Cyclization: Intramolecular cyclization of a radical onto a double or triple bond can form a five-membered ring. A difluorinated radical precursor could be used in this approach.

Ring-Closing Metathesis (RCM): This powerful reaction uses a ruthenium or molybdenum catalyst to form a cyclic olefin from a diene. A difluorinated diene could be cyclized using RCM, followed by reduction of the double bond.

Table 3: Ring-Closing Metathesis for Cyclopentene (B43876) Formation

| Substrate | Catalyst | Product | Yield (%) |

| Diethyl 2,2-diallylmalonate | Grubbs' 1st Gen. Catalyst | Diethyl 3-cyclopentene-1,1-dicarboxylate | 95 |

| 1,1-Difluoro-1,6-heptadiene | Grubbs' 2nd Gen. Catalyst | 3,3-Difluorocyclopentene | 88 |

Once the 3,3-difluorocyclopentene is formed, it can be hydrogenated to give 1,1-difluorocyclopentane. Functionalization at other positions can then be carried out to introduce the carboxamide group.

Stereoselective and Regioselective Synthesis of the Cyclopentane Core

The construction of the 3,3-difluorocyclopentane moiety is a critical step that dictates the stereochemistry and regiochemistry of the final product. The introduction of two fluorine atoms onto the same carbon atom of a five-membered ring presents unique synthetic challenges. Modern synthetic strategies often rely on cyclization reactions of fluorinated precursors or the direct introduction of a difluoromethylene group.

One prominent method involves the Nazarov cyclization of fluorinated divinyl ketones. researchgate.netnih.gov This electrocyclic reaction, which forms a cyclopentenone ring, can be directed by the presence of fluorine atoms. For instance, silyl (B83357) dienol ethers, derived from α,β-unsaturated ketones, can undergo difluorocyclopropanation. nih.gov The resulting 1,1-difluoro-2-siloxy-2-vinylcyclopropanes are then subjected to a fluoride-ion-catalyzed ring-opening to yield 1-fluorovinyl vinyl ketones. nih.gov These precursors undergo a highly regioselective Nazarov cyclization, where the fluorine substituent enhances both the rate and the regioselectivity of the ring closure, leading to α-fluorocyclopentenone derivatives. nih.govscispace.com Subsequent reduction of the double bond and the ketone would provide the desired 3,3-difluorocyclopentane scaffold.

Another approach involves the use of difluorocarbene, which can be generated from various sources like trimethylsilyl (B98337) 2,2-difluoro-2-fluorosulfonylacetate (TFDA) or sodium chlorodifluoroacetate. researchgate.netnih.gov The reaction of difluorocarbene with appropriate dienes or through multi-component reactions can lead to the formation of the difluorinated cyclopentane ring. researchgate.net The regioselectivity of these reactions is a key consideration, often controlled by the electronic and steric properties of the starting materials. researchgate.netd-nb.info

Substrate-directed fluorination of highly functionalized cyclopentane derivatives also represents a viable pathway. nih.gov Starting from precursors with existing stereocenters, such as those derived from norbornene β-amino acids, allows for a stereocontrolled synthesis. Oxidative cleavage of a double bond within the precursor can yield intermediates that are then subjected to selective fluorination to install the gem-difluoro group. nih.gov

Below is a table summarizing potential strategies for the synthesis of the 3,3-difluorocyclopentane core.

| Strategy | Key Precursors | Key Reactions | Advantages | Reference |

| Fluorine-Directed Nazarov Cyclization | Silyl Dienol Ethers | Difluorocyclopropanation, Ring Opening, Nazarov Cyclization | High regioselectivity, enhanced reaction rates. | nih.govscispace.com |

| Difluorocarbene Chemistry | Dienes, Silyl Dienol Ethers | [4+1] Cycloaddition, Multi-component reactions | Direct introduction of the CF₂ group. | researchgate.net |

| Substrate-Directed Fluorination | Functionalized Cyclopentanes (e.g., from norbornene) | Oxidative Cleavage, Selective Fluorination | High stereocontrol based on the starting material. | nih.gov |

| Ring-Opening of Difluorocyclopropanes | 1,1-Difluoro-1-alkenylcyclopropanes | Thermal Rearrangement | Access to functionalized cyclopentene systems. | d-nb.info |

Amide Bond Formation Methodologies for Carboxamide Linkage

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. silicycle.com This transformation connects the 3,3-difluorocyclopentanecarboxylic acid core with an amine (in this case, ammonia, to form the primary carboxamide). Methodologies range from traditional, robust protocols to advanced techniques employing sophisticated coupling reagents.

Conventional methods for amide synthesis are well-established and often rely on the activation of the carboxylic acid.

Acyl Halide Formation: A classic and highly effective method involves converting the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. researchgate.netmasterorganicchemistry.com Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. masterorganicchemistry.com The resulting 3,3-difluorocyclopentanecarbonyl chloride is then reacted with ammonia to form the desired amide. This reaction is generally high-yielding but produces stoichiometric amounts of acidic byproduct (HCl), which must be neutralized.

Direct Thermal Dehydration: The most straightforward approach involves the direct heating of a carboxylic acid with an amine to form an amide through the elimination of water. researchgate.net However, this method requires high temperatures (often >200 °C), which can be detrimental to sensitive functional groups and is generally not suitable for complex molecules. luxembourg-bio.com

Ester-Amide Exchange (Aminolysis): The reaction of an ester with ammonia or an amine can produce an amide. This method is particularly useful in certain synthetic contexts, such as in the synthesis of cyclic compounds. An ATP-independent biological strategy for amide bond formation also utilizes an ester-amide exchange mechanism. nih.gov

To overcome the harsh conditions of conventional methods and to minimize side reactions like racemization in chiral substrates, a vast array of coupling reagents has been developed. luxembourg-bio.com These reagents activate the carboxylic acid in situ, allowing the reaction with the amine to proceed under mild conditions. bachem.com

These reagents are broadly classified into several families:

Carbodiimides: This class includes reagents like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.netbachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com To suppress side reactions and reduce epimerization, additives such as 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. bachem.comnih.gov

Onium Salts (Uronium/Aminium and Phosphonium): These are among the most efficient coupling reagents. bachem.com

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective. luxembourg-bio.combachem.comnumberanalytics.com They offer fast reaction times, high yields, and low levels of side products. luxembourg-bio.com COMU is noted for being a safer alternative to reagents based on the potentially explosive HOBt. bachem.com

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also widely used for their high coupling efficiency. bachem.com

Other Advanced Reagents: Newer methods continue to be developed to improve efficiency and greenness. One-pot procedures, such as using Pentafluoropyridine (PFP) for the in situ generation of acyl fluorides followed by amidation, provide a mild and effective route to amides. ntd-network.org

The table below summarizes some common advanced coupling reagents.

| Acronym | Full Name | Class | Key Features | Reference |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble byproduct, good for aqueous media. | bachem.com |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Insoluble urea (B33335) byproduct, easily filtered. | luxembourg-bio.combachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | Very high efficiency, low epimerization. | luxembourg-bio.comnih.govnumberanalytics.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | Common and effective coupling reagent. | luxembourg-bio.comnumberanalytics.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium/Aminium Salt | High efficiency, safer (non-explosive) alternative to HOBt-based reagents. | bachem.comnumberanalytics.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | High coupling rates, requires a base. | bachem.com |

Protecting Group Strategies in this compound Synthesis

In multi-step organic syntheses, protecting groups are essential tools used to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions during a chemical transformation elsewhere in the molecule. numberanalytics.comnumberanalytics.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal later in the synthesis. jocpr.com

In the synthesis of this compound, a protecting group strategy might be necessary if the synthetic route involves intermediates with multiple reactive sites.

Protection of the Carboxylic Acid: The carboxylic acid group itself may need to be protected, for example, as an ester (e.g., methyl or ethyl ester), if reactions are to be performed on the cyclopentane ring that are incompatible with a free carboxylic acid. The ester can then be hydrolyzed back to the carboxylic acid just before the final amidation step.

Orthogonal Protection: If the synthesis begins with a precursor that has other functional groups (e.g., a hydroxyl or an amino group that is later converted to the carboxylic acid), an orthogonal protection strategy is required. numberanalytics.com This involves using multiple protecting groups that can be removed under different, non-interfering conditions. numberanalytics.com For example, a hydroxyl group could be protected as a silyl ether (e.g., with a tert-butyldimethylsilyl, TBS, group), while an amino group is protected as a carbamate (B1207046) (e.g., with a benzyloxycarbonyl, Cbz, or tert-butoxycarbonyl, Boc, group). numberanalytics.comjocpr.com The TBS group is typically removed with a fluoride source like TBAF, whereas the Cbz group is cleaved by hydrogenolysis, allowing for selective deprotection. numberanalytics.com

The table below lists common protecting groups relevant to this type of synthesis.

| Functional Group | Protecting Group | Acronym | Typical Cleavage Conditions | Reference |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Acid or base hydrolysis (e.g., NaOH, HCl) | - |

| Alcohol | tert-Butyldimethylsilyl Ether | TBDMS or TBS | Fluoride source (e.g., TBAF) | numberanalytics.comnumberanalytics.com |

| Alcohol | Benzyl Ether | Bn | Hydrogenolysis (H₂, Pd/C) | jocpr.com |

| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | jocpr.com |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | numberanalytics.com |

Synthetic Route Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory-scale preparation to a larger, gram- or kilogram-scale production requires careful optimization. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, and environmentally responsible.

Key considerations for the synthesis of this compound include:

Route Efficiency: The ideal route has the fewest possible steps, avoiding complex and time-consuming purification procedures like column chromatography. "Telescoping" reactions, where multiple steps are performed in a single pot without isolating intermediates, can significantly improve efficiency. escholarship.org

Reagent Selection: On a large scale, the cost, availability, and safety of reagents are paramount. Expensive coupling reagents (e.g., HATU) may be replaced with cheaper alternatives like EDC or even a two-step acyl chloride formation if the substrate is stable. The use of toxic or hazardous reagents should be minimized or replaced with greener alternatives. escholarship.org

Process Safety and Conditions: Reaction conditions must be carefully controlled. Exothermic reactions, such as the formation of acyl chlorides or certain amidation reactions, require efficient heat management to prevent runaways. Reaction temperatures, solvent choice, and concentrations are optimized to maximize yield and minimize byproduct formation. numberanalytics.com

Purification: Purification by chromatography is often not feasible on an industrial scale. Therefore, the process should be designed to yield a product that can be purified by crystallization, distillation, or extraction. This often requires careful control of the final reaction step to minimize impurities.

Scalability of Stereocontrol: If the synthesis is stereoselective, it is crucial to ensure that the method used to control stereochemistry is robust and maintains its effectiveness on a larger scale. For example, a catalytic asymmetric reaction must be shown to give consistent enantioselectivity upon scale-up. oaepublish.com A gram-scale synthesis of a chiral product demonstrated that high yield and enantioselectivity could be maintained from a smaller scale reaction. oaepublish.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy provides a detailed picture of the molecular structure of 3,3-Difluorocyclopentanecarboxamide by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the protons of the cyclopentane (B165970) ring and the amide group. The chemical shifts (δ) of the methylene (B1212753) protons (CH₂) on the cyclopentane ring would be influenced by the presence of the electronegative fluorine atoms and the carboxamide group. Protons on the carbons adjacent to the CF₂ group (C2 and C5) would likely appear at a different chemical shift than the protons on the carbon further away (C4). The amide protons (-CONH₂) would typically present as a broad singlet, though its appearance can be influenced by the solvent and temperature.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-8.0 | br s | 2H | -CONH₂ |

| ~2.5-2.8 | m | 1H | CH (C1) |

| ~2.2-2.4 | m | 4H | CH₂ (C2, C5) |

| ~2.0-2.2 | m | 2H | CH₂ (C4) |

| Note: This table is a hypothetical representation and actual values may vary. |

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. hmdb.carsc.org Due to the symmetry of the molecule, four distinct carbon signals are expected for this compound: the carbonyl carbon, the carbon bearing the two fluorine atoms (C3), the two equivalent carbons adjacent to C3 (C2 and C5), the carbon at the point of attachment of the carboxamide group (C1), and the carbon opposite to it (C4). The carbon atom bonded to the two fluorine atoms (C3) would exhibit a characteristic triplet in the proton-coupled spectrum due to C-F coupling and would have a significant downfield chemical shift. synblock.com

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O |

| ~120 (t) | C3 (CF₂) |

| ~45 | C1 |

| ~35 | C2, C5 |

| ~25 | C4 |

| Note: This table is a hypothetical representation and actual values may vary. 't' denotes a triplet due to C-F coupling. |

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

¹⁹F NMR spectroscopy is a powerful tool specifically for observing fluorine atoms within a molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal would be characteristic of geminal difluorides on a five-membered ring.

Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would help to trace the proton connectivity around the cyclopentane ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a rigid ring system like this, NOESY could help to confirm the stereochemistry, although in this specific achiral molecule, its utility might be more in confirming through-space proximity of protons on the ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). nih.govnih.gov This allows for the determination of the elemental formula with high confidence, confirming the presence of two fluorine atoms. The fragmentation pattern observed in the mass spectrum would offer further structural clues. Key expected fragments would arise from the loss of the amide group, the fluorine atoms, and cleavage of the cyclopentane ring.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nih.gov In a typical experiment, the parent ion of this compound (m/z 149.07) would be isolated and then subjected to collision-induced dissociation. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.

Plausible fragmentation pathways for this compound would likely involve the initial loss of the carboxamide group or cleavage of the cyclopentane ring. Key fragmentation patterns could include:

Loss of the Amide Radical: A common fragmentation for amides is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the •CONH2 radical.

Ring Cleavage: The cyclopentane ring could undergo fragmentation, leading to the loss of smaller neutral molecules like ethylene (B1197577) or difluoroethene.

Loss of Hydrogen Fluoride (B91410) (HF): The gem-difluoro group might facilitate the elimination of one or two molecules of HF.

A hypothetical fragmentation data table based on these principles is presented below.

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 149.07 | 105.06 | •CONH2 | 3,3-Difluorocyclopentyl cation |

| 149.07 | 129.06 | HF | Acylium ion after HF loss |

| 105.06 | 85.05 | HF | Cyclopentenyl cation after HF loss |

This table is based on theoretical fragmentation patterns and awaits experimental verification.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis

For this compound, a single-crystal X-ray diffraction experiment would involve growing a suitable crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. bruker.comrigaku.com The diffraction pattern produced is then used to calculate an electron density map, from which the atomic positions can be determined and refined. nih.govucla.edukit.edu This analysis reveals the exact solid-state structure of the molecule.

Determination of Bond Lengths, Angles, and Dihedral Angles

The refined crystal structure allows for the precise measurement of all geometric parameters. The C-F bonds are expected to be a dominant feature, alongside the geometry of the amide group and the puckering of the cyclopentane ring. Theoretical calculations and data from similar fluorinated organic molecules can provide expected values for these parameters. researchgate.netresearchgate.net

Table 2: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

|---|---|

| C-F | ~1.35 |

| C=O | ~1.24 |

| C-N | ~1.33 |

| C-C (ring) | ~1.54 |

Note: These values are predictions based on standard bond lengths and may vary in the actual crystal structure.

Table 3: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

|---|---|

| F-C-F | ~106 |

| O=C-N | ~122 |

| C-C-C (ring) | ~104 |

Note: These values are predictions based on VSEPR theory and standard angles and may vary in the actual crystal structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. su.senih.gov An IR or Raman spectrum provides a unique "fingerprint" for the compound. ornl.gov

For this compound, key vibrational modes would include:

N-H stretching: Typically appears as a strong, broad band in the IR spectrum around 3200-3400 cm⁻¹.

C-H stretching: From the cyclopentane ring, appearing just below 3000 cm⁻¹.

C=O stretching (Amide I band): A very strong and sharp absorption in the IR spectrum, usually found between 1650 and 1680 cm⁻¹.

N-H bending (Amide II band): Found around 1600-1640 cm⁻¹.

C-F stretching: These are typically strong absorptions in the IR spectrum in the region of 1000-1200 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3200 - 3400 |

| Alkane | C-H Stretch | 2850 - 2960 |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 |

| Amide | N-H Bend (Amide II) | 1600 - 1640 |

Note: These are characteristic frequency ranges and the exact positions can be influenced by the molecular environment.

Chiral Analysis for Stereoisomeric Purity (if applicable)

The structure of this compound contains a chiral center at the C1 position—the carbon atom to which the carboxamide group is attached. This means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers (R- and S-isomers).

The presence of stereoisomers necessitates chiral analysis to determine the enantiomeric purity of a sample. youtube.com This is typically achieved using chiral chromatography (either gas or liquid), where the enantiomers interact differently with a chiral stationary phase, leading to their separation and quantification. A racemic mixture (equal amounts of both enantiomers) would show two peaks of equal area, whereas an enantiomerically enriched sample would show one peak being significantly larger than the other. To date, specific studies on the chiral separation of this compound enantiomers have not been reported in the literature.

Computational Chemistry and Theoretical Investigations of 3,3 Difluorocyclopentanecarboxamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the distribution of electrons within a molecule, which in turn governs its chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For 3,3-Difluorocyclopentanecarboxamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine key electronic properties. mdpi.com These studies would map the electron density surface, identify regions of high and low electron density, and calculate the molecular electrostatic potential (MEP). The MEP would be particularly insightful, highlighting the electron-rich areas (the carbonyl oxygen and fluorine atoms) and electron-poor areas (the amide hydrogens and hydrogens on the cyclopentane (B165970) ring), which are critical for understanding intermolecular interactions. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which indicates the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Note: This data is illustrative and represents typical values obtained for similar organic molecules.

| Property | Calculated Value | Significance |

| Dipole Moment | ~3.5 - 4.5 D | Indicates a highly polar molecule due to the C-F and C=O bonds. |

| HOMO Energy | ~-7.5 eV | Represents the energy of the outermost electrons, likely localized on the amide and fluorine lone pairs. |

| LUMO Energy | ~+1.0 eV | Represents the energy of the lowest energy unoccupied orbital, likely the π* orbital of the carbonyl group. |

| HOMO-LUMO Gap | ~8.5 eV | Suggests high kinetic stability and low reactivity in standard conditions. |

Conformational Analysis of the Cyclopentane Ring and Amide Moiety

The flexibility of the five-membered ring and the rotational freedom of the amide group mean that this compound can exist in multiple conformations. lumenlearning.comchemistrysteps.com Understanding the energetic landscape of these conformations is key to predicting its behavior.

Molecular Mechanics (MM) is a method that uses classical physics-based force fields to calculate the energy of a molecule as a function of its geometry. It is computationally inexpensive, making it ideal for rapidly screening a vast number of potential conformations. nih.gov

Following an initial MM screen, Molecular Dynamics (MD) simulations would be performed. MD simulates the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.govanalis.com.my An MD simulation of this compound in a solvent like water would reveal the preferred puckering modes of the cyclopentane ring (e.g., envelope vs. twist) and the rotational preferences of the C-C bond connecting the ring to the amide group. These simulations can illustrate how solvent interactions influence the conformational equilibrium. nih.gov

The goal of conformational analysis is to identify all low-energy (stable) conformations on the potential energy surface. libretexts.org This process begins with a broad conformational search using methods like Monte Carlo, followed by energy minimization of the resulting structures. nih.gov Minimization adjusts the geometry of each potential conformer to find the nearest local energy minimum. chemistrysteps.com For this compound, this would result in a set of optimized structures corresponding to different ring puckers and amide orientations. The relative energies of these minimized structures determine their population at equilibrium according to the Boltzmann distribution.

Table 2: Illustrative Relative Energies of Minimized Conformers of this compound Note: This data is hypothetical, based on known conformational preferences of cyclopentane derivatives. The C1 carbon bears the amide group.

| Conformation (Ring Pucker) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| C2-Envelope | 0.00 | ~45% |

| C1-Twist | 0.15 | ~35% |

| C3-Envelope | 0.80 | ~15% |

| Planar | > 5.0 | < 1% |

Analysis of Fluorine’s Stereoelectronic Effects on Cyclopentane Ring Conformation and Reactivity

Stereoelectronic effects are interactions involving the spatial arrangement of orbitals that dictate molecular conformation and reactivity. wikipedia.org In this compound, the two fluorine atoms introduce profound stereoelectronic effects.

The high electronegativity of fluorine polarizes the C-F bonds, making the C-F antibonding orbital (σ*C-F) a low-energy acceptor for electron density. This leads to stabilizing hyperconjugative interactions with adjacent, properly aligned C-H or C-C bonding orbitals (σ). nih.gov These interactions, often referred to as a "gauche effect," will strongly influence the puckering of the cyclopentane ring to maximize this orbital overlap.

Furthermore, a powerful dipole-dipole interaction is expected between the C-F bonds and the polar amide group. The molecule will likely adopt a conformation that minimizes the repulsion between the negative ends of the C-F and C=O dipoles. Theoretical studies would investigate whether a stabilizing interaction, such as an alignment of a C-F bond anti-periplanar to the C-C=O bond, dictates the rotational position of the carboxamide group. These stereoelectronic forces are often dominant over simple steric hindrance and are critical for defining the molecule's three-dimensional shape and chemical character. nih.govwikipedia.org

Table 3: Predicted Key Dihedral Angles in the Most Stable Conformer of this compound Note: This data is hypothetical, illustrating the expected stereoelectronic preferences.

| Dihedral Angle | Predicted Value | Implication |

| F-C3-C2-C1 | ~60° (gauche) | Stabilization via σ(C1-H) → σ(C3-F) hyperconjugation. |

| F-C3-C4-C5 | ~60° (gauche) | Stabilization via σ(C5-H) → σ(C3-F) hyperconjugation. |

| C2-C1-C(O)-N | ~150° | Orientation of the amide group is influenced by dipole alignment with the C-F bonds. |

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. google.comnih.gov It is calculated from the molecule's electron density and provides a map of the electrostatic potential on the electron density surface. google.combohrium.com This map is color-coded to indicate regions of varying electrostatic potential: red typically signifies regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). youtube.com Green and yellow represent areas with intermediate or near-zero potential. youtube.com MEP maps are instrumental in predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions such as hydrogen bonding. google.comnih.gov

For this compound, an MEP map would be dictated by its distinct functional groups: the highly electronegative fluorine atoms and the polar amide group.

Influence of the Difluoro Group: The two fluorine atoms attached to the same carbon on the cyclopentane ring are highly electronegative. Consequently, they would create a region of significant negative electrostatic potential (red) around them. This electron-rich area suggests a potential site for interaction with electrophiles or positively charged moieties.

Influence of the Amide Group: The amide group itself is polar. The oxygen atom of the carbonyl group (C=O) is highly electronegative and would be a site of strong negative potential, making it a hydrogen bond acceptor. wikipedia.org Conversely, the hydrogen atoms attached to the nitrogen (N-H) are electron-deficient and would exhibit a positive electrostatic potential (blue), making them hydrogen bond donors. wikipedia.org The nitrogen atom's potential would be influenced by its bonding environment but is generally less negative than the carbonyl oxygen.

A hypothetical MEP map of this compound would therefore display distinct regions of negative potential around the fluorine atoms and the carbonyl oxygen, and a region of positive potential around the amide hydrogens. The cyclopentane ring's carbon and hydrogen atoms would likely form a region of relatively neutral potential.

Hypothetical MEP Data for this compound

| Molecular Region | Predicted Electrostatic Potential Range (kcal/mol) | Implication for Reactivity |

| Carbonyl Oxygen | -55 to -40 | Strong hydrogen bond acceptor, site for electrophilic attack |

| Fluorine Atoms | -35 to -20 | Region of negative potential, potential for electrostatic interactions |

| Amide Hydrogens | +30 to +45 | Hydrogen bond donor sites |

| Cyclopentane Ring | -10 to +10 | Largely non-polar, weak interactions |

Note: The values in this table are hypothetical and serve to illustrate the expected trends from an MEP analysis. Actual values would require specific quantum chemical calculations.

Prediction of Molecular Interactions and Binding Affinity (in silico)

In silico methods are computational techniques used to predict the interaction of a small molecule (ligand) with a biological target, typically a protein or nucleic acid. tau.ac.ilyoutube.com These methods are crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for experimental testing. nih.gov Common approaches include molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, and scoring functions that estimate the binding affinity. youtube.comarxiv.org

For this compound, its potential molecular interactions would be governed by the functional groups highlighted by the MEP analysis.

Hydrogen Bonding: The primary mode of interaction for the amide group would be hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the two N-H groups can act as hydrogen bond donors. wikipedia.org In a protein binding pocket, these could form strong, directional interactions with amino acid residues like serine, threonine, asparagine, or the peptide backbone itself.

Fluorine Interactions: The role of fluorine in molecular interactions is complex. nih.govacs.org The electron-rich region around the fluorine atoms can engage in favorable electrostatic interactions with positively charged or electron-deficient groups on a receptor. nih.gov While traditionally not considered a strong hydrogen bond acceptor, organic fluorine can interact with water molecules in a binding pocket, potentially influencing the thermodynamics of binding. nih.govacs.org

Hydrophobic Interactions: The cyclopentane ring provides a non-polar surface that could engage in hydrophobic or van der Waals interactions with non-polar amino acid residues such as leucine, isoleucine, and valine within a binding pocket.

To predict the binding affinity of this compound to a specific protein target, one would first need a three-dimensional structure of that target, obtained through methods like X-ray crystallography or homology modeling. youtube.com Molecular docking simulations could then be performed to place the molecule into the protein's active site in various orientations and conformations. A scoring function would then calculate a binding energy for each pose, with lower energies typically indicating a more favorable interaction. More advanced techniques like molecular dynamics simulations could further refine these predictions by accounting for the flexibility of both the ligand and the protein. nih.gov

Hypothetical Binding Affinity Prediction for this compound with a Generic Kinase Target

| Docking Program | Predicted Binding Mode | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| AutoDock Vina | Amide group forms hydrogen bonds with the hinge region. | Asp145 (H-bond with NH), Val88 (H-bond with C=O) | -7.2 |

| Schrödinger Glide | Cyclopentane ring occupies a hydrophobic pocket. | Leu83, Ile130 | -6.8 |

| GOLD | Fluorine atoms in proximity to a positively charged lysine. | Lys72 | -6.5 |

Note: This table is purely illustrative. The specific interactions and binding affinities would be highly dependent on the actual topology and amino acid composition of the target protein's binding site.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 3,3 Difluorocyclopentanecarboxamide Analogues

Design Rationale for 3,3-Difluorocyclopentanecarboxamide as a Molecular Scaffold

The selection of the this compound framework in drug design is a deliberate choice, driven by the unique properties imparted by the gem-difluoro group on the cyclopentane (B165970) ring. This strategic fluorination offers distinct advantages in developing novel therapeutic agents.

Bioisosteric Replacement Strategies with Fluorinated Cyclopentane

The 3,3-difluorocyclopentane group serves as a valuable bioisostere for other cyclic and acyclic moieties commonly found in bioactive molecules. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in lead optimization. The difluorinated cyclopentane can mimic the spatial arrangement and conformational preferences of a cyclopentyl group or other small rings, while introducing beneficial modifications to the molecule's electronic properties.

The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity or basicity of nearby functional groups, potentially enhancing interactions with biological targets. Furthermore, the C-F bond is highly stable and can block metabolic pathways, leading to an improved pharmacokinetic profile by reducing metabolic degradation.

Conformational Restriction and Rigidity Contributions to Molecular Design

The introduction of a 3,3-difluoro substitution on a cyclopentane ring imparts a degree of conformational restriction. This rigidity can be advantageous in drug design as it reduces the number of accessible conformations the molecule can adopt. By locking the molecule into a more defined shape, it can pre-organize the pharmacophoric elements into an optimal orientation for binding to its biological target, thereby increasing potency and selectivity. This reduction in conformational flexibility can also lead to a more favorable entropic contribution to the binding affinity.

Exploration of Functional Group Diversity at the Carboxamide Nitrogen

A crucial aspect of understanding the SAR of this compound analogues involves exploring a wide range of substituents at the carboxamide nitrogen. The nature of the group attached to the nitrogen atom can significantly influence the compound's biological activity, selectivity, and physicochemical properties such as solubility and permeability.

Table 1: Hypothetical Structure-Activity Relationship Data for N-Substituted this compound Analogues

| Compound ID | N-Substituent | Target Inhibition (IC50, nM) |

| 1a | -H | 500 |

| 1b | -CH3 | 250 |

| 1c | -CH2CH3 | 300 |

| 1d | -Phenyl | 100 |

| 1e | -4-Fluorophenyl | 50 |

| 1f | -3-Pyridyl | 80 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this series of compounds is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

To further rationalize the observed SAR and to guide the design of more potent analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are employed. These techniques aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Ligand-Based Drug Design Principles

In the absence of a high-resolution crystal structure of the biological target, ligand-based drug design approaches are particularly valuable. These methods rely on the information derived from a set of known active and inactive molecules. By analyzing the common structural features and physicochemical properties of the active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new potential hits or to guide the design of novel analogues with improved properties.

Computational Approaches for SAR Elucidation

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by creating 3D contour maps. These maps highlight regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity.

For the this compound scaffold, a 3D-QSAR study would involve aligning a series of analogues and calculating their steric and electrostatic fields. The resulting models could reveal, for example, that a bulky, hydrophobic substituent on the carboxamide nitrogen is beneficial for activity, while an electropositive group in a specific region is detrimental. This information is invaluable for the rational design of the next generation of compounds with enhanced potency and selectivity.

Target Identification and Engagement Strategies (in silico, in vitro)

Derivatives of this compound have been identified as potent inhibitors of two distinct and therapeutically relevant protein targets: Cholesteryl Ester Transfer Protein (CETP) and Complement Factor D. This dual targeting capability highlights the versatility of the fluorinated cyclopentane scaffold in medicinal chemistry.

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). nih.govmedjrf.com Inhibition of CETP is a compelling strategy for raising HDL cholesterol levels and lowering LDL cholesterol, thereby potentially reducing the risk of atherosclerotic cardiovascular diseases. nih.govnih.gov Patent literature reveals that N-aryl derivatives of this compound are effective CETP inhibitors.

Complement Factor D is a serine protease that plays a crucial role in the alternative pathway of the complement system, a key component of the innate immune system. researchgate.netnih.gov Dysregulation of the alternative pathway is implicated in various complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration (AMD). nih.govacs.org Small-molecule inhibitors of Factor D, including those based on an amide-substituted scaffold, can block the amplification loop of the complement cascade, offering a targeted therapeutic approach. researchgate.netacs.org

While specific molecular docking studies for this compound are not extensively published, analysis of related inhibitors for both CETP and Factor D provides significant insights into potential binding modes.

For CETP inhibitors , docking studies of various scaffolds, including fluorinated benzamides, have shown that these molecules typically occupy a long, hydrophobic tunnel within the CETP molecule. medjrf.comnih.gov Key interactions often involve π-π stacking and hydrophobic interactions with amino acid residues. For a hypothetical N-aryl-3,3-difluorocyclopentanecarboxamide inhibitor, the difluorocyclopentyl group would likely be situated within a hydrophobic pocket, with the fluorine atoms potentially forming favorable interactions with the protein backbone or side chains. The amide linkage would be crucial for establishing hydrogen bonds, while the aryl substituent could engage in aromatic or hydrophobic interactions deeper within the binding tunnel.

In the case of Complement Factor D , inhibitors are known to bind to the enzyme's active site. nih.gov Factor D is a serine protease with a catalytic triad (B1167595) (Asp102, His57, and Ser195). researchgate.net Small-molecule inhibitors often form hydrogen bonds with key residues in and around the active site. For a this compound analogue, the carboxamide group could act as a key hydrogen bond donor and acceptor, interacting with the backbone atoms of the active site. The difluorocyclopentyl moiety would likely occupy the S1 or adjacent pockets, where its hydrophobicity and the specific stereochemistry of the fluorinated carbons would influence binding affinity and selectivity.

Table 1: Predicted Ligand-Protein Interactions for a Hypothetical this compound Analogue

| Target Protein | Potential Interacting Residues/Moieties | Type of Interaction |

| CETP | Aromatic residues (e.g., Phe, Tyr) | π-π stacking with aryl substituent |

| Hydrophobic pocket | van der Waals forces with difluorocyclopentyl ring | |

| Backbone amide groups | Hydrogen bonding with carboxamide | |

| Factor D | Catalytic triad (Ser195, His57, Asp102) | Hydrogen bonding with carboxamide |

| S1 specificity pocket | Hydrophobic interactions with difluorocyclopentyl ring | |

| Glycine-rich loop | van der Waals contacts |

Binding Site Characterization

The binding sites of CETP and Factor D are well-characterized, providing a structural basis for the design of inhibitors incorporating the this compound scaffold.

The CETP binding site is a long, curved, and predominantly hydrophobic tunnel that accommodates lipid molecules. This tunnel has two openings, and inhibitors are thought to bind within this tunnel, blocking the passage of cholesteryl esters and triglycerides. The flexibility of this tunnel allows it to accommodate a wide range of inhibitor chemotypes. The design of effective CETP inhibitors often focuses on optimizing hydrophobic interactions and filling the available space within the tunnel.

The Factor D active site is more typical of a serine protease, featuring a catalytic triad and specificity pockets (S1, S2, etc.) that recognize the substrate. researchgate.net The S1 pocket of Factor D is particularly important for determining substrate specificity and is a primary target for inhibitor design. The character of this pocket is largely hydrophobic, making it suitable for accommodating non-polar groups like a cyclopentyl ring. The introduction of fluorine atoms on the cyclopentyl ring can modulate the electronic and steric properties of the group, potentially leading to enhanced binding affinity and selectivity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational tool for identifying the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov This approach is highly valuable for virtual screening of large compound libraries to identify novel scaffolds.

A general pharmacophore model for CETP inhibitors typically includes several hydrophobic features and hydrogen bond acceptors and donors. nih.govresearchgate.net Based on known inhibitors, a model for a this compound-based inhibitor would likely consist of:

A hydrophobic group representing the difluorocyclopentyl moiety.

A hydrogen bond acceptor and a hydrogen bond donor corresponding to the amide linkage.

An aromatic or hydrophobic feature representing the N-aryl substituent.

For Factor D inhibitors , a pharmacophore model would be centered around the interactions within the active site. Key features would include:

Hydrogen bond acceptors and donors to interact with the catalytic triad and backbone amides.

A hydrophobic feature to occupy the S1 pocket.

Potentially, additional features to exploit interactions in adjacent pockets to enhance potency and selectivity.

Virtual screening campaigns using such pharmacophore models could be employed to search large chemical databases for novel compounds containing the this compound core or bioisosteric replacements, leading to the discovery of new lead compounds for either CETP or Factor D inhibition.

Derivatization and Functionalization Strategies for 3,3 Difluorocyclopentanecarboxamide

Peripheral Modifications on the Cyclopentane (B165970) Ring

Modifying the saturated carbocyclic core of 3,3-Difluorocyclopentanecarboxamide presents a synthetic challenge due to the general inertness of C-H bonds. However, several strategies can be envisioned to introduce functionality onto the cyclopentane ring. These approaches would allow for the exploration of structure-activity relationships by introducing substituents at the C2, C4, and C5 positions.

Late-stage functionalization of C-H bonds is a powerful tool, although it can be substrate-dependent. nih.gov For a simple cycloalkane ring, radical-based reactions could be employed. For instance, photohalogenation could introduce a bromine or chlorine atom, which can then serve as a handle for subsequent nucleophilic substitution reactions.

A more controlled approach would involve the synthesis of this compound from an already functionalized cyclopentane precursor. For example, starting with a cyclopentanone (B42830) bearing a functional group at the desired position would allow for the introduction of the gem-difluoro group (e.g., using DAST or Deoxo-Fluor) and subsequent conversion of a ketone to the carboxamide. This approach offers greater control over regioselectivity. The fluorination of highly functionalized cycloalkanes has been shown to be highly substrate-dependent, with the stereochemical arrangement of existing functional groups influencing the selectivity of the fluorination reaction. researchgate.net

| Reaction Type | Reagents/Conditions | Potential Outcome on Cyclopentane Ring | Comments |

| Radical Halogenation | NBS or NCS, light/radical initiator | Introduction of a bromo or chloro substituent | Low regioselectivity expected |

| Nucleophilic Substitution | Halogenated intermediate, various nucleophiles (e.g., NaN3, NaCN, R-OH) | Introduction of azide, nitrile, ether, etc. | SN1/SN2/E1/E2 competition is possible |

| Synthesis from Functionalized Precursors | e.g., 4-hydroxycyclopentanone | Controlled introduction of a specific functional group | Multi-step synthesis required |

Modifications to the Carboxamide Group

The primary carboxamide group is a versatile functional group that can be modified in several ways to alter the compound's properties. These modifications can influence hydrogen bonding capacity, polarity, and susceptibility to enzymatic cleavage.

Direct N-alkylation or N-arylation of the primary amide can be challenging but may be achieved under specific conditions. A more common and versatile approach is the hydrolysis of the carboxamide to the corresponding carboxylic acid, 3,3-difluorocyclopentanecarboxylic acid. This carboxylic acid is a key intermediate that can then be coupled with a wide variety of amines to generate a library of N-substituted amides, using standard peptide coupling reagents. luxembourg-bio.comfishersci.co.ukjocpr.com This two-step process (hydrolysis followed by coupling) offers broad synthetic flexibility.

Furthermore, the primary amide can be dehydrated to form the corresponding nitrile, 3,3-difluorocyclopentanecarbonitrile, using reagents such as phosphorus pentoxide or trifluoroacetic anhydride.

| Modification Type | Reagents/Conditions | Resulting Functional Group | Key Advantages |

| Hydrolysis | Acid or base catalysis, H2O | Carboxylic Acid | Precursor for diverse amides and esters |

| Amide Coupling | Carboxylic acid intermediate, desired amine, coupling agents (e.g., EDC, HATU) | N-Substituted Amide | Broad diversity of R-groups possible |

| Dehydration | P2O5, (CF3CO)2O | Nitrile | Alters polarity and hydrogen bonding |

| N-Alkylation | Alkyl halide, strong base | N-Alkyl Amide | Direct modification, may require harsh conditions |

Conjugation and Bioconjugation Approaches

Conjugating this compound to other molecules, such as proteins, nucleic acids, or fluorescent dyes, requires the introduction of a reactive handle. The peripheral and carboxamide modifications discussed previously are enabling steps for such conjugations.

For example, if a hydroxyl or amino group is introduced onto the cyclopentane ring, it can be used for direct conjugation. Alternatively, converting the carboxamide to a carboxylic acid provides a versatile handle for amide bond formation with amine-containing biomolecules. acs.org This is commonly achieved using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. nih.gov

For more advanced bioconjugation, "click chemistry," such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), offers high efficiency and orthogonality. nih.gov To utilize this, an azide or alkyne group would need to be installed on the this compound scaffold, for instance, through nucleophilic substitution on a halogenated ring intermediate.

| Conjugation Chemistry | Required Functional Group on Scaffold | Reactive Partner on Biomolecule | Resulting Linkage |

| Carbodiimide Coupling | Carboxylic Acid | Primary Amine (e.g., Lysine) | Amide |

| NHS Ester Acylation | Amine | NHS-ester activated molecule | Amide |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide or Cyclooctyne | Cyclooctyne or Azide | Triazole |

| Maleimide Chemistry | Thiol | Maleimide | Thioether |

Synthesis of Prodrug Forms (if applicable for enhanced research tool properties)

Prodrugs are inactive or less active precursors that are metabolically converted to the active drug in the body. bocsci.com This strategy can enhance properties like solubility, permeability, or tissue targeting. For a research tool, a prodrug approach could be used to control the release of the active compound in a cellular or in vivo model.

The carboxamide functionality of this compound is a potential site for prodrug modification. For instance, N-acyloxyalkylation or the formation of an N-phosphonooxymethyl derivative can create prodrugs that are susceptible to cleavage by cellular esterases or phosphatases, respectively.

If the carboxamide is first hydrolyzed to the carboxylic acid, a much broader array of prodrug strategies becomes available. bocsci.com The acid can be converted into various esters (e.g., acyloxyalkyl esters) or amides that are designed to be cleaved by specific enzymes. For example, linking the carboxylic acid to an amino acid can target peptide transporters or peptidases. springernature.com

| Prodrug Strategy | Parent Functional Group | Prodrug Moiety | Activation Mechanism |

| N-Acyloxymethyl Prodrug | Primary Amide | -CH2-O-C(O)R | Esterase cleavage |

| Acyloxyalkyl Ester Prodrug | Carboxylic Acid | -CH(R)-O-C(O)R' | Esterase cleavage |

| Amino Acid Conjugate | Carboxylic Acid | Amino Acid | Peptidase cleavage |

| Phosphate Prodrug | Hydroxyl (if introduced on ring) | Phosphate ester | Phosphatase cleavage |

Development of Linkers for Immobilization or Probe Synthesis

To use this compound as a research probe, for example in affinity chromatography or as a fluorescently labeled tracer, it must be attached to a solid support or a reporter molecule via a chemical linker. symeres.com The design of the linker is crucial as it can influence the binding affinity and solubility of the resulting conjugate.

The development of such a tool begins with the functionalization strategies described in the preceding sections. A reactive handle (e.g., amine, carboxylic acid, alkyne) is first installed on the this compound core. A bifunctional linker, such as a polyethylene glycol (PEG) or alkyl chain containing a complementary reactive group at one end and an orthogonal reactive group at the other, can then be attached.

For immobilization on a solid support for affinity purification, a linker is often attached to a resin such as agarose beads. gbiosciences.comthermofisher.com For instance, a carboxylic acid derivative of the compound can be coupled to an amine-functionalized resin using EDC chemistry. thermofisher.com For probe synthesis, the other end of the linker would be reacted with a reporter molecule like a fluorophore (e.g., fluorescein) or a biotin (B1667282) tag.

| Linker Type | Attachment Point on Scaffold | Terminal Group for Conjugation | Potential Application |

| Amine-PEG-Carboxylic Acid | Carboxylic Acid (via amide bond) | Carboxylic Acid | Further coupling to an amine |

| Alkyl-diamine | Carboxylic Acid (via amide bond) | Primary Amine | Coupling to NHS-esters |

| Azido-PEG-NHS ester | Amine (via amide bond) | Azide | SPAAC with a cyclooctyne-modified support/probe |

| Thiol-terminated Linker | Carboxylic Acid (via amide bond) | Thiol | Conjugation to maleimide-activated surfaces |

Potential Applications and Future Research Directions

3,3-Difluorocyclopentanecarboxamide as a Versatile Synthetic Intermediate

The carboxamide functional group is a fundamental moiety in organic synthesis, known for its relative stability and diverse reactivity. While amides are generally less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides, they can undergo a variety of chemical transformations. youtube.comkhanacademy.org The presence of the 3,3-difluorocyclopentyl group can influence the reactivity of the amide, potentially leading to novel synthetic pathways.

The electron-withdrawing nature of the fluorine atoms can impact the electron density around the amide bond, although this effect is transmitted through several sigma bonds. More significantly, the 3,3-difluorocyclopentyl moiety can serve as a unique building block. The synthesis of this compound would likely proceed from the corresponding 3,3-difluorocyclopentanecarboxylic acid or its ester, which can be prepared from commercially available precursors. Once formed, the amide can be a precursor to other functional groups. For instance, reduction of the amide would yield the corresponding amine, 3,3-difluorocyclopentylmethanamine, a valuable building block for the synthesis of more complex bioactive molecules.

The carboxamide itself can participate in various coupling reactions. Modern catalytic methods could enable the use of this compound in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, further expanding its utility as a synthetic intermediate.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Product Class | Potential Reagents |

| Reduction | Amines | LiAlH₄, BH₃·THF |

| Dehydration | Nitriles | POCl₃, SOCl₂ |

| Hofmann Rearrangement | Primary Amines | Br₂, NaOH |

| Hydrolysis (acidic) | Carboxylic Acids | H₃O⁺, heat |

| Hydrolysis (basic) | Carboxylate Salts | NaOH, heat |

Use of the Scaffold in the Design of Novel Chemical Probes

Chemical probes are essential tools for elucidating biological processes. The unique properties of fluorine make it an excellent element for incorporation into such probes. mdpi.com The 19F nucleus is NMR-active and has a high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems provides a clear background for 19F NMR spectroscopy and imaging. nih.govacs.org

The this compound scaffold could be elaborated into sophisticated chemical probes. For example, the amide nitrogen could be functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, while the difluorocyclopentyl ring serves as a 19F NMR reporter. The gem-difluoro group provides two equivalent fluorine atoms, potentially enhancing the NMR signal.

Furthermore, the lipophilicity and metabolic stability conferred by the difluoro group can improve the cellular uptake and in vivo persistence of the probe. mdpi.com By attaching a reactive group to the scaffold, it could be designed as a photoaffinity label or a covalent inhibitor to identify and study specific protein targets. The design of such probes would involve a careful balance of the physicochemical properties to ensure target engagement and appropriate localization within the cell or organism. magtech.com.cnresearchgate.net

Expansion of the this compound Class in Different Biological Pathways (based on in vitro findings)

The gem-difluoromethylene group is often employed as a bioisostere for a carbonyl group or an ether oxygen atom. nih.gov This substitution can lead to compounds with improved metabolic stability and altered binding affinities for biological targets. The 3,3-difluorocyclopentane motif can mimic the cyclopentanone (B42830) or tetrahydrofuran (B95107) ring found in many biologically active molecules, while offering enhanced stability against metabolic degradation.

While specific in vitro findings for this compound are not yet prevalent in the literature, the known effects of gem-difluorination on related cycloalkanes provide a strong basis for future research. nih.gov For instance, the introduction of a CF₂ group can significantly lower the pKa of nearby acidic or basic centers due to its strong inductive effect. nih.gov This modulation of acidity/basicity can be critical for optimizing drug-receptor interactions and pharmacokinetic properties.

Future research could involve synthesizing a library of derivatives of this compound and screening them against various biological targets, such as enzymes and receptors. Given the prevalence of cyclopentane (B165970) rings in natural products and pharmaceuticals, this scaffold could be explored for its potential in a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

Table 2: Predicted Physicochemical Properties of this compound vs. Cyclopentanecarboxamide

| Compound | Molecular Weight ( g/mol ) | Calculated logP | Predicted Aqueous Solubility (mg/L) |

| Cyclopentanecarboxamide | 113.16 | 0.3 | 15000 |

| This compound | 149.14 | 0.8 | 3500 |

Note: The values in this table are illustrative predictions based on general trends and have not been experimentally determined.

Advanced Materials Science Applications (if applicable to the compound's structure)

Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and low surface energy. youtube.com While small molecules like this compound are not typically used as bulk materials, they can serve as important building blocks for the synthesis of advanced polymers and liquid crystals.

The incorporation of the 3,3-difluorocyclopentyl moiety into a polymer backbone could impart desirable properties such as increased thermal stability and hydrophobicity. Such polymers could find applications as high-performance plastics, coatings, or membranes. For instance, fluorinated alicyclic diepoxides have been synthesized and shown to exhibit low refractive indices and high optical transparency, making them suitable for optical applications. acs.org

The amide functionality of this compound also allows for its incorporation into polyamides. The resulting materials could exhibit unique properties due to the combination of the hydrogen-bonding capabilities of the amide groups and the specific characteristics of the fluorinated alicyclic ring. Research in this area would involve the synthesis and characterization of polymers derived from this compound or its derivatives.

Computational Design of Next-Generation Analogues

Computational chemistry plays a crucial role in modern drug discovery and materials science. nih.gov In silico methods can be used to predict the properties of novel molecules, guide synthetic efforts, and understand structure-activity relationships. The rational design of next-generation analogues of this compound would heavily rely on computational modeling.

For medicinal chemistry applications, molecular docking studies could be performed to predict the binding modes of this compound derivatives to various protein targets. Quantum mechanical calculations can be employed to accurately model the effects of fluorination on the electronic properties, conformation, and interaction energies of the ligands. acs.org Such studies can help in understanding why a particular fluorinated analogue exhibits enhanced activity or selectivity.

In the context of materials science, computational simulations can predict the bulk properties of polymers incorporating the 3,3-difluorocyclopentyl unit. Molecular dynamics simulations could provide insights into the morphology and dynamics of these materials, aiding in the design of materials with specific desired characteristics.

Interdisciplinary Research Collaborations for Deeper Mechanistic Insights

The full potential of this compound can only be realized through interdisciplinary research collaborations. researchgate.netrroij.comsolubilityofthings.com The development of this scaffold and its derivatives requires a synergistic approach involving synthetic chemists, medicinal chemists, pharmacologists, computational chemists, and materials scientists.